D-beta-Imidazolelactic Acid, Monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

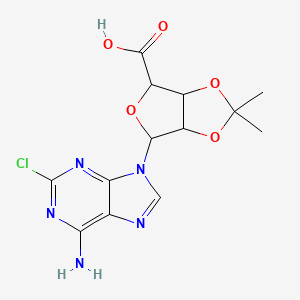

D-beta-Imidazolelactic Acid, Monohydrate (DILA) is a type of organic compound that is formed from the condensation of lactic acid and imidazole. It is a white, odorless, and crystalline solid that is soluble in water and ethanol. DILA is used in various scientific research applications, such as in biochemistry and pharmacology, due to its ability to interact with proteins and other cellular components. Additionally, it is used as a reagent in the synthesis of other compounds.

Applications De Recherche Scientifique

Antioxidant Analysis and Determination

D-beta-Imidazolelactic Acid, Monohydrate, as part of antioxidant studies, contributes significantly to understanding the mechanisms of antioxidant activity and their implications in various fields. The research discusses critical tests used to determine the antioxidant activity and assesses the advantages and disadvantages of these methods. The tests include ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, which are primarily based on chemical reactions and spectrophotometry. The paper emphasizes the importance of combining chemical methods with electrochemical methods to clarify the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Biomaterials and Biocompatibility

Research has delved into the biocompatibility and potential applications of this compound in the field of biomaterials. Studies emphasize its suitability for applications where slow releases of bioactive agents are required, such as in temporally controlled drug delivery systems. The material's intrinsic properties make it desirable for bone fixation devices, as it can mitigate osteopenia associated with stress shielding or additional surgery. However, most standard sterilization techniques are not suitable for these materials, suggesting a need for new standards that account for their special characteristics (Athanasiou, Niederauer, & Agrawal, 1996).

Sustainable Production and Green Chemistry

The biotechnological production of lactic acid, a component in this compound, is gaining interest due to its environmental friendliness and use of renewable resources. The paper reviews the metrics relevant to developing cost-effective and sustainable processes for lactic acid production, focusing on material efficiency, total energy efficiency, economic added value, and land use. It highlights the economic and energy efficiency benefits of biological conversion of wheat biomass to lactic acid compared to chemical synthesis. The paper also discusses the importance of lactic acid for polylactic acid (PLA) production, emphasizing its non-toxic nature for food packaging applications (Juodeikiene et al., 2015).

Enzyme Inhibition and Disease Management

The compound has been examined for its role in enzyme inhibition and its potential in managing diseases like diabetes. The paper discusses the use of network pharmacology to study the bioactive compounds and action mechanisms of natural products, including this compound, for the treatment of diabetes mellitus. The review highlights different bioactive constituents, related databases, and applications in investigating the treatment of type 2 diabetes mellitus, emphasizing the importance of a holistic approach to drug discovery (Li et al., 2017).

Analyse Biochimique

Biochemical Properties

D-beta-Imidazolelactic Acid, Monohydrate is involved in several biochemical reactions, primarily as an intermediate in the synthesis of imidazole alkaloids . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s imidazole ring is crucial for its interaction with biomolecules, allowing it to participate in catalytic processes and stabilize transition states. These interactions are essential for the synthesis of biologically active compounds, highlighting the importance of this compound in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes and proteins allows it to modulate cellular functions, potentially affecting cell growth, differentiation, and apoptosis. Studies have shown that this compound can impact the expression of specific genes, leading to changes in cellular behavior and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The imidazole ring in its structure enables it to form hydrogen bonds and coordinate with metal ions, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression and protein function, ultimately influencing cellular processes. The compound’s ability to stabilize transition states and participate in catalytic reactions underscores its significance in biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged experimental use. Its degradation products may also have biological activity, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. Higher doses can lead to toxic or adverse effects, including disruptions in cellular processes and potential organ damage. Understanding the dosage thresholds and toxicology of this compound is crucial for its safe and effective use in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as an intermediate in the synthesis of imidazole alkaloids highlights its importance in metabolic flux and the regulation of metabolite levels. These interactions are essential for maintaining cellular homeostasis and supporting various physiological functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation, allowing it to exert its biochemical effects. The transport and distribution of this compound are critical for its function and efficacy in biological systems .

Propriétés

IUPAC Name |

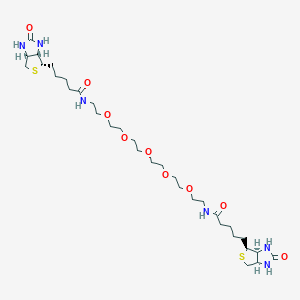

(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUYTQBGWOQLKC-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

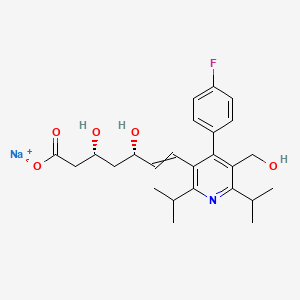

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)